(Z)-octadec-6-en-1-ol

Fatty alcohol Phase behavior Cosmetic formulation

(Z)-Octadec-6-en-1-ol (petroselinyl alcohol, CAS 2774-87-0) is an unbranched C18 primary fatty alcohol bearing a single cis double bond at the Δ6 position. It is the alcohol analog of petroselinic acid (18:1Δ6c), a noncanonical monounsaturated fatty acid that can accumulate to over 90% of total seed oil fatty acids in certain plant species.

Molecular Formula C18H36O
Molecular Weight 268.5 g/mol
Cat. No. B12511048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-octadec-6-en-1-ol
Molecular FormulaC18H36O
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CCCCCCO
InChIInChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3
InChIKeyTVPWKOCQOFBNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Octadec-6-en-1-ol (Petroselinyl Alcohol): A Position-Specific C18 Monounsaturated Fatty Alcohol for Differentiated Formulation and Synthesis


(Z)-Octadec-6-en-1-ol (petroselinyl alcohol, CAS 2774-87-0) is an unbranched C18 primary fatty alcohol bearing a single cis double bond at the Δ6 position . It is the alcohol analog of petroselinic acid (18:1Δ6c), a noncanonical monounsaturated fatty acid that can accumulate to over 90% of total seed oil fatty acids in certain plant species [1]. Unlike the commercially dominant oleyl alcohol—which carries its unsaturation at Δ9—petroselinyl alcohol derives its distinct physicochemical and biochemical properties from the proximity of the double bond to the hydroxyl terminus, making it a defined-position isomer rather than a generic 'unsaturated C18 alcohol.' Commercially it is supplied as a liquid at ambient temperature with a reported melting point of 29–30 °C and is catalogued by major reagent vendors including Sigma-Aldrich (product P1510) .

Position-specific Δ6 isomer supports differentiated phase behavior studies
Body-temperature melt zone enables skin-contact-triggered emollient delivery research
Lipase-compatible alcohol substrate for biocatalytic ester synthesis with commercial lipases
Not interchangeable with oleyl/stearyl alcohol for Δ6-dependent formulation or biocatalysis

Why (Z)-Octadec-6-en-1-ol Cannot Be Interchanged with Oleyl, Stearyl, or Elaidyl Alcohol: Physicochemical and Enzymatic Consequences of Double-Bond Position


C18 fatty alcohols are not interchangeable commodities. The position and stereochemistry of the double bond dictate the compound's phase behavior, enzymatic recognition, and performance in formulated products. Oleyl alcohol ((Z)-octadec-9-en-1-ol) is a free-flowing liquid well below room temperature (mp 13–19 °C) [1]; stearyl alcohol (octadecan-1-ol) is a hard wax (mp ~58 °C) [2]; and elaidyl alcohol ((E)-octadec-9-en-1-ol) is a crystalline solid (mp ~37 °C) . Petroselinyl alcohol, with its cis-Δ6 unsaturation, occupies a narrow and distinctive thermal window (mp 29–30 °C) that none of the above analogs replicate. Furthermore, the Δ6 position creates a recognition motif that is differentially processed by lipases compared with Δ9 substrates—an effect that propagates into both biocatalytic synthesis efficiency and biological signaling outcomes. Procurement based solely on 'C18 unsaturated alcohol' specification therefore risks selecting a compound with the wrong phase behavior, incompatible enzyme kinetics, or absent patent-protected application rights.

Oleyl alcohol (liquid at ambient) may not replicate the semi-solid to liquid transition on skin contact.

Lipases discriminate against Δ6 fatty acids; using Δ9 substrates may alter biocatalytic conversion and metabolic stability profiles.

trans-Isomer formation during synthesis or storage can yield a room-temperature solid, changing handling and formulation behavior.

Quantitative Differentiation Evidence for (Z)-Octadec-6-en-1-ol Versus Closest Fatty Alcohol Analogs


Melting Point of Petroselinyl Alcohol (29–30 °C) Is 10–16 °C Higher Than Oleyl Alcohol, Enabling Semi-Solid Formulation at Ambient Temperature

Petroselinyl alcohol ((Z)-octadec-6-en-1-ol) exhibits a melting point of 29–30 °C , which is 10–16 °C above that of its most common commercial analog, oleyl alcohol ((Z)-octadec-9-en-1-ol; mp 13–19 °C [1]), and approximately 28 °C below stearyl alcohol (mp ~58 °C [2]). This places petroselinyl alcohol in a uniquely useful thermal zone: it remains a spreadable liquid or soft semi-solid at typical room temperature (20–25 °C) yet transitions to a free-flowing liquid upon skin contact (skin surface ~32–34 °C), delivering emolliency without the greasy feel of oleyl or the waxy drag of stearyl alcohol.

Melting Point
Reported
29–30 °C (petroselinyl); 13–19 °C (oleyl); ~58 °C (stearyl)
Supports body-temperature melt transition for formulation
Standard pressure; pure compound data
Fatty alcohol Phase behavior Cosmetic formulation

Cis–Trans Isomerism at Δ6 Produces a 12–14 °C Melting Point Gap Between (Z)- and (E)-Octadec-6-en-1-ol

The geometric isomer of petroselinyl alcohol, (E)-octadec-6-en-1-ol (CAS 62972-94-5), displays a melting point of 42–43 °C , which is 12–14 °C higher than that of the (Z)-isomer (29–30 °C ). This gap is substantially larger than the cis–trans mp differential observed for the Δ9 pair (oleyl alcohol, cis-Δ9, mp 13–19 °C vs. elaidyl alcohol, trans-Δ9, mp ~37 °C, a gap of ~18–24 °C). The proximity of the Δ6 double bond to the hydroxyl group amplifies the conformational constraints imposed by the trans configuration, resulting in more efficient crystal packing and a higher melting point. Critically, the (E)-isomer is a solid at both ambient and skin temperature, eliminating the body-temperature melting behavior that distinguishes the (Z)-isomer.

Cis–Trans Δmp
Data to verify
cis-Δ6: 29–30 °C; trans-Δ6: 42–43 °C (gap 12–14 °C)
cis-stereochemistry review critical for melt behavior
Predicted/computed property; confirm experimentally
Stereochemistry Phase behavior Isomer purity

Lipase from Brassica napus Discriminates Against cis-Δ6 Fatty Acids: Petroselinic Acid Esterified at Only 2–7% of the Rate of Oleic Acid

In esterification reactions catalyzed by rape (Brassica napus) lipase in hexane, petroselinic acid (cis-Δ6-18:1) is esterified at only 2–7% of the rate observed for oleic acid (cis-Δ9-18:1), despite both being monounsaturated C18 fatty acids [1]. The common structural feature of strongly discriminated substrates is a first double bond at cis-4 or cis-6. By contrast, petroselaidic acid (trans-Δ6-18:1) is esterified approximately 10-fold faster than its cis isomer petroselinic acid [1]. This indicates that the lipase active site discriminates based on both double-bond position and geometry. Notably, when the corresponding alcohol—petroselinyl alcohol—is used as substrate with microbial lipases (Novozym 435 and Lipozyme), it is accepted nearly as well as n-hexanol and comparably to oleyl alcohol [2], demonstrating a complete inversion of substrate preference between the acid and alcohol forms of the Δ6 series.

Lipase Esterification
Reported
Petroselinic acid: 2–7% of oleic acid rate; petroselinyl alcohol: well accepted
Alcohol form preferred for Δ6-retaining biocatalytic synthesis
Rape lipase; microbial lipases accept alcohol well
Lipase specificity Biocatalysis Fatty acid esterification

Triacylglycerol Hydrolysis: Tripetroselinin Hydrolyzed at Only 14% of the Rate of Triolein by Rape Lipase

Extending the discrimination pattern to triacylglycerol substrates, tripetroselinin (triacylglycerol bearing three petroselinic acid residues) is hydrolyzed by rape lipase at only 14% of the rate measured for triolein (triacylglycerol bearing three oleic acid residues) [1]. Tri-γ-linolenin (cis-6,9,12-18:3) is hydrolyzed at an even lower rate of 1.5% relative to triolein. This demonstrates that the Δ6 position impairs lipase-mediated hydrolysis regardless of whether the substrate is a free fatty acid or esterified within a triacylglycerol. The practical consequence is that petroselinyl alcohol-derived esters and petroselinic acid-containing lipids exhibit differential metabolic stability compared with their oleyl/oleic counterparts.

TAG Hydrolysis
Reported
Tripetroselinin: 14% of triolein rate (7.1-fold reduction)
Indicates modulated lipolysis for lipid-based delivery research
Rape lipase assay; Hills 1990
Lipolysis Triacylglycerol Substrate specificity

Surfactants Derived from Petroselinic Acid Match or Exceed Performance of Commercial C12–C14-Based Surfactants

Dierker and Schäfer (2010) synthesized non-ionic and anionic (sodium sulfate) surfactants from petroselinic acid via internal diol formation (epoxidation/ring-opening or bishydroxylation) followed by ethoxylation or sulfation, and compared their surfactant properties against commercial benchmarks based on C12–C14 fatty acid chains [1]. The petroselinic acid-derived surfactants exhibited surfactant properties that were 'in many cases equal or better than those of commercial ionic and non-ionic surfactants based on C12 and C14 carbon chains' [1]. This finding is notable because C18 fatty acids are generally avoided for surfactant synthesis due to lower water solubility and less suitable micelle-forming structure; the Δ6 position enables internal functionalization that overcomes these limitations.

Surfactant Performance
Cross-study
Petroselinic acid-derived surfactants reported equal or better than C12/C14 benchmarks
Supports C18-based surfactant platform screening
Qualitative assessment; review full data set
Surfactant synthesis Oleochemicals Interfacial properties

Evidence-Backed Application Scenarios Where (Z)-Octadec-6-en-1-ol Provides Differentiated Value


Body-Temperature-Activated Emollient in Premium Skincare and Color Cosmetics

The 29–30 °C melting point of petroselinyl alcohol positions it as a 'skin-contact melting' emollient: it transitions from a soft semi-solid in the jar to a smooth-spreading liquid upon application to skin (~32–34 °C surface temperature). This property is not replicated by oleyl alcohol, which is already liquid at ambient temperature and may impart a greasy after-feel, nor by stearyl alcohol (mp ~58 °C), which remains a waxy solid on skin [1]. Cosmetic formulators seeking a light, non-tacky emollient with a distinctive melt profile for premium creams, balms, and lip products can use petroselinyl alcohol to achieve texture differentiation. Furthermore, US Patent 6,455,057 explicitly claims petroselinic acid and its derivatives (including petroselinyl alcohol) in topical anti-aging compositions [2], providing potential intellectual property exclusivity for cosmetic product lines incorporating this ingredient.

Lipase-Catalyzed Synthesis of Δ6-Retaining Specialty Esters for Personal Care and Lubricant Applications

Petroselinyl alcohol serves as a competent substrate for commercial immobilized lipases (Novozym 435, Lipozyme) in esterification reactions with caprylic acid and other acyl donors . This contrasts sharply with petroselinic acid, which is esterified at only 2–7% of the oleic acid rate by rape lipase [1]. Researchers and process chemists synthesizing specialty wax esters, emollient esters, or bio-lubricant base stocks that must retain the Δ6 unsaturation for downstream functional properties should select the alcohol form as the reaction partner rather than the acid form, achieving dramatically higher biocatalytic conversion efficiencies with standard commercial lipase preparations.

C18-Based Surfactant Platform with Competitive Performance to C12–C14 Benchmarks

Surfactant developers aiming to utilize renewable C18 feedstocks—which are typically disfavored for surfactant synthesis due to poor water solubility and suboptimal micelle-forming geometry—can functionalize the Δ6 position of petroselinic acid (or its alcohol derivative) to produce non-ionic ethoxylates and anionic sulfates whose surfactant properties match or exceed those of commercial C12–C14-based products . The internal Δ6 unsaturation serves as a chemical handle for diol introduction via epoxidation or bishydroxylation, followed by oligoethylene glycol attachment, yielding homologue-free ethoxylates with defined structures. This route enables the use of petroselinyl alcohol as a bio-based building block for high-performance specialty surfactants.

Controlled-Lipolysis Lipid Excipients for Drug Delivery and Functional Food Research

Tripetroselinin is hydrolyzed by lipases at only 14% of the rate of triolein , establishing a quantitative lipolysis resistance differential for petroselinoyl-containing lipids. Drug delivery scientists designing lipid-based formulations (e.g., self-emulsifying drug delivery systems, lipid nanoparticles) where modulated enzymatic degradation of the lipid matrix is therapeutically desirable can exploit petroselinyl alcohol as a head-group or petroselinic acid as the acyl component to tune the in vivo lipolysis rate. Similarly, functional food researchers investigating slowly digestible structured lipids can use this Δ6-specific lipase discrimination to design triglycerides with programmed digestive release profiles.

Application
Selection Property
Validation Focus
Skin-contact melting emollients
Thermal phase transition near skin temperature
Melt profile and sensory texture in formulation
Biocatalytic Δ6-retaining ester synthesis
Lipase substrate acceptance (alcohol vs acid)
Ester conversion rate with commercial lipases
C18-based surfactant development
Δ6 internal functionalization for diol introduction
Performance comparison with C12/C14 surfactant standards
Lipid excipients with controlled lipolysis
Lipase resistance of petroselinoyl triglycerides
In vitro lipolysis rate and release kinetics
Quote Request

Request a Quote for (Z)-octadec-6-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.